

Hydantoin-5-Propionic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid

Cat. No.: B1211873

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydantoin-5-propionic acid is a heterocyclic compound that serves as a key intermediate in the metabolic pathways of histidine and ergothioneine. Its presence and concentration in biological fluids are of significant interest as a potential biomarker for disorders related to folate and vitamin B12 metabolism. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological significance, and experimental analysis of hydantoin-5-propionic acid, with a focus on its relevance to researchers, scientists, and professionals in drug development.

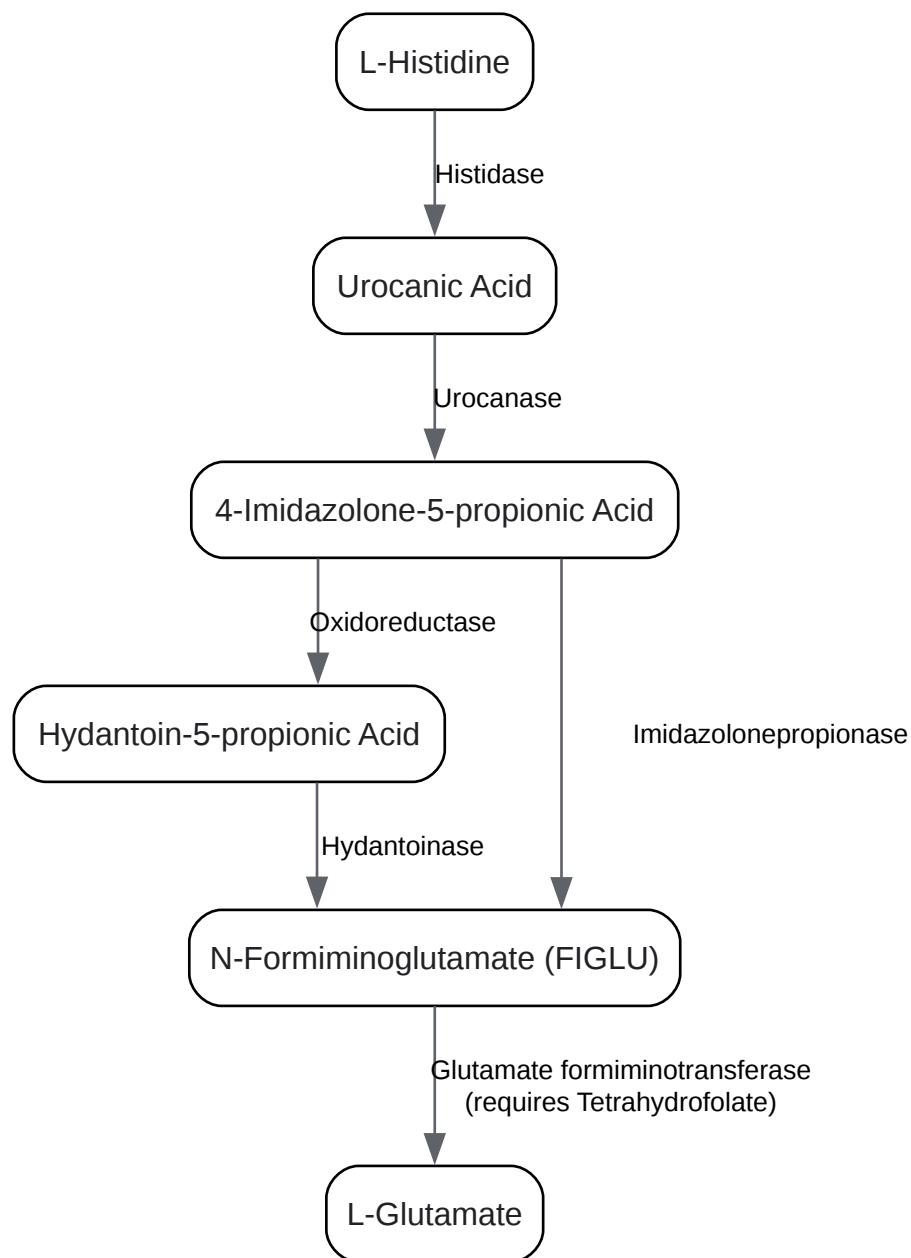
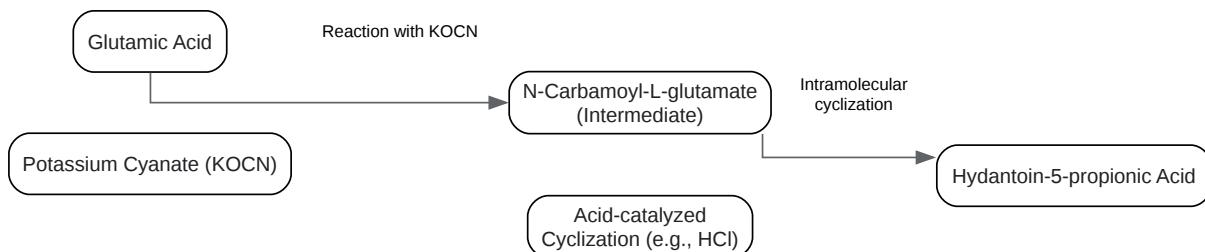
Introduction

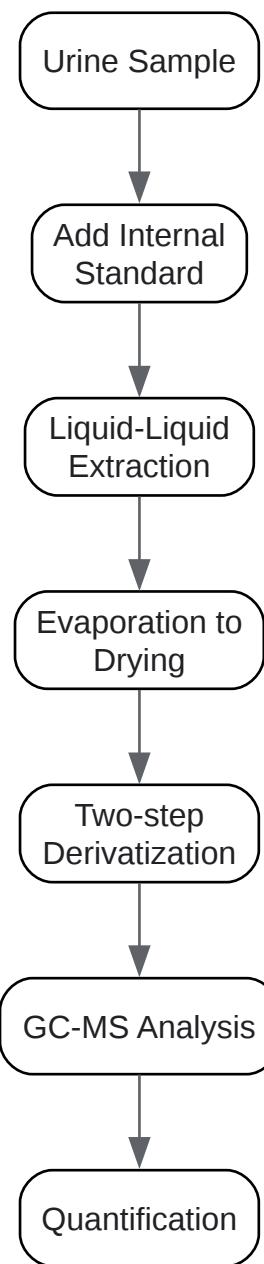
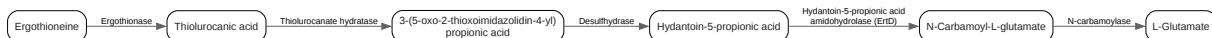
Hydantoin-5-propionic acid, also known as **3-(2,5-dioxoimidazolidin-4-yl)propanoic acid**, is a derivative of hydantoin, a five-membered heterocyclic ring structure.^[1] It is a naturally occurring metabolite found in various organisms, from bacteria to humans. The core of its significance lies in its position as an intermediate in crucial metabolic pathways, making it a valuable molecule for studying metabolic dysregulation and for potential therapeutic intervention. The broader class of hydantoin derivatives has well-established roles in medicine, including anticonvulsant and anticancer applications, which provides a strong rationale for the detailed investigation of specific derivatives like hydantoin-5-propionic acid.^{[2][3][4]}

Chemical and Physical Properties

Hydantoin-5-propionic acid is a solid at room temperature with a molecular formula of C₆H₈N₂O₄ and a molecular weight of 172.14 g/mol .^[5] Its structure features a hydantoin ring substituted with a propionic acid group at the 5-position.

Property	Value	Source
Molecular Formula	C ₆ H ₈ N ₂ O ₄	[5]
Molecular Weight	172.14 g/mol	[5]
IUPAC Name	3-(2,5-dioxoimidazolidin-4-yl)propanoic acid	[5]
CAS Number	5624-26-0	[5]
Physical Description	Solid	[5]
Computed XLogP3-AA	-1.2	[5]
Hydrogen Bond Donor Count	2	[5]
Hydrogen Bond Acceptor Count	4	[5]
Rotatable Bond Count	3	[5]



Synthesis of Hydantoin-5-Propionic Acid



While a specific, detailed protocol for the synthesis of hydantoin-5-propionic acid is not extensively documented in readily available literature, its synthesis can be approached through established methods for creating 5-substituted hydantoins. The Urech hydantoin synthesis is a classical and versatile method that can be adapted for this purpose.^{[6][7]}

Urech Hydantoin Synthesis (General Protocol)

The Urech hydantoin synthesis involves the reaction of an amino acid with potassium cyanate followed by acid-catalyzed cyclization. To synthesize hydantoin-5-propionic acid, the starting amino acid would be glutamic acid.

Experimental Workflow: Urech Hydantoin Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Histidine catabolism is a major determinant of methotrexate sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Hydantoinpropionic acid | C6H8N2O4 | CID 782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Urech hydantoin synthesis - Wikipedia [en.wikipedia.org]
- 7. Urech_hydantoin_synthesis [chemeurope.com]
- To cite this document: BenchChem. [Hydantoin-5-Propionic Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1211873#what-is-hydantoin-5-propionic-acid\]](https://www.benchchem.com/product/b1211873#what-is-hydantoin-5-propionic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com